molecular formula C14H14ClN3O4 B3944020 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide

Cat. No. B3944020
M. Wt: 323.73 g/mol
InChI Key: PXWKKEYMYCPCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide, commonly known as Furamidine, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Furamidine exerts its pharmacological effects by targeting the DNA of parasites. It binds to the minor groove of DNA and disrupts the normal functioning of the DNA replication and transcription processes. This leads to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has also been found to have good bioavailability and pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furamidine is its broad-spectrum activity against a range of parasites. It is also relatively easy to synthesize and has good pharmacological properties. However, one of the limitations of Furamidine is its potential for toxicity in high doses.

Future Directions

There are several areas of future research that could be explored with Furamidine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential anti-cancer properties of Furamidine.
3. Development of Furamidine as a combination therapy with other anti-parasitic agents.
4. Exploration of the potential use of Furamidine in the treatment of other parasitic infections.
5. Investigation of the mechanism of action of Furamidine at the molecular level.
Conclusion
Furamidine is a synthetic compound with potential therapeutic applications in the treatment of parasitic infections. It has been extensively studied for its pharmacological properties and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of Furamidine and to explore its potential use in the treatment of other diseases.

Scientific Research Applications

Furamidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of parasitic infections. It has been shown to be effective against a range of parasites, including Trypanosoma brucei, which causes African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. Furamidine has also been investigated for its potential anti-cancer properties.

properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-9-4-7-22-13(9)14(19)17-6-5-16-11-3-2-10(15)8-12(11)18(20)21/h2-4,7-8,16H,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWKKEYMYCPCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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